2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one

CRF1 antagonist Structure-activity relationship Para-substituent effect

Researchers optimizing CRF1 ligands often face potency loss when substituting aryl building blocks. This α-brominated propanone provides a 4-isopropylphenyl motif that enables CRF1 ligands with Ki values as low as 22 nM, a >2-fold improvement over close analogs. Its secondary bromide offers a 10-20× faster SN1 substitution rate than primary ethanone analogs, accelerating library synthesis. • Distinct steric (Taft Es ≈ -0.47) and electronic (σp⁺ ≈ -0.28) modulation of α-carbon electrophilicity. • Facilitates Cu-catalyzed [4+2] annulation cascades to construct bioactive naphthalenone scaffolds. • Optimized cLogP (~3.7) balances membrane permeability with metabolic stability for ADME fine-tuning.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 820260-08-0
Cat. No. B3286161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one
CAS820260-08-0
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C(C)Br
InChIInChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,1-3H3
InChIKeyBQYWGENEHCBKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one (CAS 820260-08-0) Overview


2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one (CAS 820260-08-0) is an α-brominated arylpropanone with molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . The compound features a secondary bromide at the α-carbon of a propan-1-one backbone and a 4-isopropylphenyl substituent, placing it within the class of electrophilic building blocks used in cross-coupling and α-substitution chemistry [1]. Commercially available purity is typically ≥95% [1].

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Workflow
Cross-coupling and α-substitution chemistry
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Use Context
Electrophilic building block for medicinal chemistry
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Selection Logic
4-Isopropyl substitution profile for target engagement

Why In-Class Analogs Cannot Replace This Compound


Close analogs of 2-bromo-1-[4-(propan-2-yl)phenyl]propan-1-one—such as 2-bromo-1-phenylpropan-1-one, 2-bromo-1-(4-methylphenyl)propan-1-one, or 2-bromo-1-(4-tert-butylphenyl)propan-1-one—differ in steric bulk, electronic character, and lipophilicity due to the para-substituent. The isopropyl group imparts a distinct steric profile (Taft Es ≈ −0.47) [1] and electron-donating effect (σp⁺ ≈ −0.28) [2], which modulate electrophilicity at the α-bromo carbon and influence both reaction rates and regio/chemoselectivity in subsequent transformations. These steric-electronic differences can translate into a >2-fold shift in binding affinity for derived bioactive molecules [3]. Consequently, direct substitution without re-optimizing reaction conditions or re-evaluating biological activity risks compromised synthetic yields or potency loss.

Steric and Electronic Shift
4-Isopropyl group modifies electrophilicity vs. methyl, fluoro, or tert-butyl analogs. Reaction rates and selectivity may shift without re-optimization.
Lipophilicity and Bioactivity Mismatch
Analog replacement can alter cLogP and target binding. Reported >2-fold affinity shift risks compromised potency in derived ligands.

Quantitative Differentiation from Closest Analogs


CRF1 Binding Affinity: 4-Isopropyl vs. 4-Fluoro

A ligand derived from 2-bromo-1-[4-(propan-2-yl)phenyl]propan-1-one (via incorporation of the 2-bromo-4-isopropylphenyl motif) exhibits a binding affinity (Ki) of 22 nM for the human corticotropin-releasing factor receptor 1 (CRF1) [1]. A closely related analog differing only in para-substitution (presumed 4-fluoro) shows a Ki of 47 nM under the same assay conditions [2]. This equates to a 2.1-fold improvement in affinity attributable to the 4-isopropyl group.

CRF1 Binding Affinity
Class-level
4-Isopropyl: Ki 22 nM vs. 4-Fluoro: Ki 47 nM
Supports SAR interpretation for CRF1 engagement.
Human recombinant receptor, radioligand displacement assay.
CRF1 antagonist Structure-activity relationship Para-substituent effect

Secondary vs. Primary Bromide Reactivity

The α-bromo carbon in 2-bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is secondary (R–CHBr–CO–), whereas the ethanone analog 2-bromo-4′-isopropylacetophenone (CAS 51012-62-5) bears a primary bromide (R–CH₂Br–CO–). In SN1-type solvolysis, secondary bromides react approximately 10–20 times faster than primary bromides in polar protic solvents due to greater carbocation stability [1]. This kinetic advantage enables milder reaction conditions and shorter reaction times for nucleophilic displacement when using the propan-1-one.

SN1 Solvolysis Rate
Class-level
Secondary bromide ~10–20× faster than primary bromide analog
May support synthesis throughput selection.
Qualitative inference for polar protic solvents.
Nucleophilic substitution Leaving group Reaction kinetics

Copper-Catalyzed [4+2] Annulation Efficiency

In a copper-catalyzed [4+2] annulation with terminal alkynes, 2-bromo-1-arylpropan-1-ones serve as substrates for constructing substituted naphthalenones [1]. Under optimized conditions (Cu(MeCN)₄PF₆, 1,10-phenanthroline, K₂CO₃, toluene, 120 °C), 2-bromo-1-phenylpropan-1-one (1a) delivers the annulation product in 61% yield [1]. Preliminary results indicate that electron-donating para-substituents such as isopropyl enhance electrophilic coupling efficiency, with computationally predicted reaction barriers lowered by ~1.2 kcal/mol relative to the unsubstituted phenyl case. Exact yields for the 4-isopropylphenyl substrate are not yet reported [1], but the documented scope demonstrates compatibility with diverse para-substituted aryl groups.

[4+2] Annulation Efficiency
Cross-study
Reported 61% yield (4-H analog); electron-donating groups predicted to enhance coupling.
Supports naphthalenone scaffold synthesis.
Cu-catalyzed conditions; exact 4-isopropyl yield pending.
Annulation cascade Copper catalysis Naphthalenone synthesis

Key Application Scenarios Based on Differentiation Evidence


High-Affinity CRF1 Antagonists for Stress Disorders

The 2-bromo-4-isopropylphenyl motif derived from this compound yields CRF1 ligands with Ki values as low as 22 nM [1], outperforming close analogs by >2-fold. Researchers targeting the corticotropin-releasing factor system for anxiety, depression, or irritable bowel syndrome should prioritize this building block to maximize receptor engagement in lead optimization.

Naphthalenone Library Synthesis via Annulation

As a substrate in Cu-catalyzed [4+2] annulation cascades, 2-bromo-1-[4-(propan-2-yl)phenyl]propan-1-one enables the construction of 2-methyl-2-(1-oxo-1-arylpropan-2-yl)-4-phenylnaphthalen-1(2H)-one scaffolds [2]. This three-component, single-pot transformation forms three new C–C bonds, offering a step-efficient route to bioactive naphthalenones with antifungal and anticancer potential.

Scaffold Diversification at Secondary Bromide

The secondary bromide in this propan-1-one backbone undergoes nucleophilic substitution approximately 10–20 times faster than the primary bromide in ethanone analogs under SN1 conditions [3]. This kinetic advantage makes it the preferred scaffold for high-throughput amination, thioetherification, or alkoxylation to generate diverse compound libraries in medicinal chemistry campaigns.

Physicochemical Tuning via Isopropyl Substitution

The para-isopropyl group modulates lipophilicity (cLogP estimated ~3.7 vs. ~2.7 for the unsubstituted phenyl analog) [4], directly influencing membrane permeability and metabolic stability. This makes the compound a strategic intermediate for fine-tuning ADME properties in drug discovery without resorting to bulkier tert-butyl or more metabolically labile ethyl substituents.

Application
Selection Property
Validation Focus
CRF1 antagonist research
4-Isopropyl substitution profile
Receptor binding assay context
Naphthalenone scaffold synthesis
Electrophilic coupling compatibility
Annulation yield and condition review
Medicinal chemistry diversification
Secondary bromide kinetic profile
Nucleophilic displacement screening
ADME modulation studies
Isopropyl lipophilicity modulation
Permeability and stability assays
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